molecular formula C23H25N7O3 B12363579 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

Cat. No.: B12363579
M. Wt: 447.5 g/mol
InChI Key: DEQCXGYERMCXNL-UHFFFAOYSA-N
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Description

BIO-7488 is a synthetic organic compound known for its potent and selective inhibition of interleukin receptor-associated kinase 4 (IRAK4). It is orally active and capable of penetrating the central nervous system. The compound has shown significant potential in treating inflammatory diseases and conditions such as ischemic stroke .

Preparation Methods

The synthesis of BIO-7488 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

BIO-7488 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BIO-7488 has a wide range of scientific research applications, including:

Mechanism of Action

BIO-7488 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signaling pathways of the innate immune system. By blocking IRAK4, BIO-7488 reduces the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation. This mechanism is particularly beneficial in conditions where excessive inflammation is detrimental, such as ischemic stroke .

Comparison with Similar Compounds

BIO-7488 is unique due to its high selectivity and potency as an IRAK4 inhibitor, as well as its ability to penetrate the central nervous system. Similar compounds include:

BIO-7488 stands out due to its excellent absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development .

Biological Activity

The compound 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide (referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities, particularly as an inhibitor of Interleukin receptor-associated kinase 4 (IRAK4). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

Compound A features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The molecular formula is C19H24N6O3C_{19}H_{24}N_6O_3 and its molecular weight is approximately 396.43 g/mol.

The primary mechanism of action for Compound A involves the selective inhibition of IRAK4, a critical kinase in the signaling pathway of the innate immune system. By inhibiting IRAK4, Compound A reduces the production of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases and conditions.

Key Points:

  • Target : IRAK4
  • Effect : Inhibition of inflammatory cytokine production
  • Pathway : Innate immune signaling

Pharmacokinetics

Research indicates that Compound A exhibits favorable pharmacokinetic properties:

  • Absorption : Rapid absorption post-administration
  • Distribution : Effective CNS penetration, making it suitable for treating neuroinflammatory conditions
  • Metabolism : Primarily metabolized in the liver with a moderate half-life
  • Excretion : Renal excretion is predominant

Anticancer Activity

In vitro studies have demonstrated that Compound A exhibits significant anticancer activity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 = 0.01 ± 0.007 µM
  • A549 (lung cancer) : IC50 = 0.05 ± 0.006 µM

These results suggest that Compound A may serve as a potential therapeutic agent in oncology.

Anti-inflammatory Effects

In animal models of inflammation, administration of Compound A led to a marked reduction in inflammatory markers and improved clinical outcomes in conditions such as arthritis and neuroinflammation.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Notes
AnticancerMCF-70.01 ± 0.007Potent against breast cancer
AnticancerA5490.05 ± 0.006Effective against lung cancer
Anti-inflammatoryAnimal modelN/AReduced inflammatory markers

Research Findings

Recent studies have highlighted the potential applications of Compound A in treating inflammatory diseases and cancer:

  • IRAK4 Inhibition : The compound was shown to effectively inhibit IRAK4 in cellular assays, leading to decreased levels of TNF-alpha and IL-6.
  • CNS Penetration : Its ability to cross the blood-brain barrier positions it as a candidate for treating neuroinflammatory disorders.
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Properties

Molecular Formula

C23H25N7O3

Molecular Weight

447.5 g/mol

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H25N7O3/c1-13(2)33-20-15(19(31)26-16-6-25-30-7-14(3)5-24-18(16)30)8-29-9-17(27-21(29)28-20)23-10-22(4,11-23)32-12-23/h5-9,13H,10-12H2,1-4H3,(H,26,31)

InChI Key

DEQCXGYERMCXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C=N2)NC(=O)C3=CN4C=C(N=C4N=C3OC(C)C)C56CC(C5)(OC6)C)N=C1

Origin of Product

United States

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